molecular formula C11H15Cl2NO3S B5619718 3,4-dichloro-2-methoxy-N-methyl-N-propylbenzenesulfonamide

3,4-dichloro-2-methoxy-N-methyl-N-propylbenzenesulfonamide

Cat. No.: B5619718
M. Wt: 312.2 g/mol
InChI Key: VRKRHKFKBWNEFK-UHFFFAOYSA-N
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Description

3,4-dichloro-2-methoxy-N-methyl-N-propylbenzenesulfonamide is a chemical compound with a complex structure that includes dichloro, methoxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-2-methoxy-N-methyl-N-propylbenzenesulfonamide typically involves multiple steps, starting with the chlorination of a suitable aromatic precursor. The methoxy group is introduced through a methylation reaction, and the sulfonamide group is added via sulfonation followed by amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-2-methoxy-N-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonamide group, converting it to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3,4-dichloro-2-methoxy-N-methyl-N-propylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-2-methoxy-N-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides with different substituents, such as:

  • 3,4-dichloro-2-methoxy-N-propylbenzenesulfonamide
  • 3,4-dichloro-2-methoxy-N-ethylbenzenesulfonamide

Uniqueness

What sets 3,4-dichloro-2-methoxy-N-methyl-N-propylbenzenesulfonamide apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and transformations.

Properties

IUPAC Name

3,4-dichloro-2-methoxy-N-methyl-N-propylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO3S/c1-4-7-14(2)18(15,16)9-6-5-8(12)10(13)11(9)17-3/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKRHKFKBWNEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)S(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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